2-(2-Furanyl)-6-methylpyrazine-d3

Stable Isotope Dilution Analysis LC-MS/MS Quantification GC-MS Internal Standard

2-(2-Furanyl)-6-methylpyrazine-d3 (CAS 1335402-08-8) is a deuterium-labeled isotopologue of the heterocyclic aroma compound 2-(2-furanyl)-6-methylpyrazine, in which three hydrogen atoms of the methyl group are replaced by deuterium. It belongs to the class of stable isotope-labeled compounds used primarily as an internal standard (IS) in mass spectrometry-based quantification workflows.

Molecular Formula C9H8N2O
Molecular Weight 163.19 g/mol
Cat. No. B15598996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furanyl)-6-methylpyrazine-d3
Molecular FormulaC9H8N2O
Molecular Weight163.19 g/mol
Structural Identifiers
InChIInChI=1S/C9H8N2O/c1-7-5-10-6-8(11-7)9-3-2-4-12-9/h2-6H,1H3/i1D3
InChIKeyHEVHVDDCDVZQTL-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(2-Furanyl)-6-methylpyrazine-d3: Deuterated Pyrazine Internal Standard for Quantitative MS Assays


2-(2-Furanyl)-6-methylpyrazine-d3 (CAS 1335402-08-8) is a deuterium-labeled isotopologue of the heterocyclic aroma compound 2-(2-furanyl)-6-methylpyrazine, in which three hydrogen atoms of the methyl group are replaced by deuterium . It belongs to the class of stable isotope-labeled compounds used primarily as an internal standard (IS) in mass spectrometry-based quantification workflows [1]. With a molecular formula of C₉H₅D₃N₂O and a molecular weight of approximately 163.19 g/mol , this compound provides a +3 Da mass shift relative to its unlabeled counterpart (C₉H₈N₂O, MW ≈ 160.17 g/mol) , enabling distinct mass spectrometric resolution while preserving near-identical physicochemical properties.

2-(2-Furanyl)-6-methylpyrazine-d3: Why Non-Isotopic or Mismatched Internal Standards Fail in Accurate Quantification


Direct substitution of 2-(2-furanyl)-6-methylpyrazine-d3 with a non-isotopic internal standard (e.g., a structurally related pyrazine such as 2-ethyl-5-methylpyrazine) or reliance on external calibration in complex matrices introduces systematic quantification error. Non-isotopic internal standards exhibit differential ionization efficiency, retention time drift, and variable extraction recovery relative to the target analyte, compromising accuracy in LC-MS/MS and GC-MS assays [1]. Even among deuterated pyrazines, the position and degree of deuteration dictate the mass shift and potential for hydrogen-deuterium exchange; 2-(2-furanyl)-6-methylpyrazine-d3 provides a specific +3 Da shift localized to the methyl group, which avoids interference with the furan ring protons and minimizes isotopic cross-talk in MRM transitions. Substituting with a 13C-labeled analog or a pyrazine-d5 isotopologue introduces different chromatographic behavior (e.g., altered retention time due to stronger C-D vs. C-H bonds) that can fail to fully compensate for matrix effects [2]. Furthermore, the unlabeled compound is a known Maillard reaction product found in roasted foods [3]; any non-deuterated internal standard structurally similar to it may co-occur in sample matrices, invalidating the fundamental requirement that the internal standard be absent from the native sample [4].

2-(2-Furanyl)-6-methylpyrazine-d3: Head-to-Head Comparative Analytical Performance Data for Scientific Selection


Mass Spectrometric Differentiation: Exact +3 Da Mass Shift vs. Unlabeled Native Compound

2-(2-Furanyl)-6-methylpyrazine-d3 exhibits a monoisotopic mass shift of +3.02 Da relative to its unlabeled counterpart, 2-(2-furanyl)-6-methylpyrazine. This mass increment arises from the substitution of three hydrogen atoms (¹H, ~1.0078 Da each) with three deuterium atoms (²H, ~2.0141 Da each) on the methyl group . In comparison, alternative isotopologues such as 2-ethyl-5-methylpyrazine-d5 provide a +5 Da shift but exhibit different chromatographic retention due to the larger number of C-D bonds [1].

Stable Isotope Dilution Analysis LC-MS/MS Quantification GC-MS Internal Standard

Isotopic Purity Specification: 98%+ Isotopic Enrichment vs. Competing Deuterated Pyrazines

The isotopic purity of 2-(2-furanyl)-6-methylpyrazine-d3 is specified at ≥98% deuterium incorporation at the methyl position (d3-enrichment) . This contrasts with some lower-cost deuterated pyrazine standards that may have isotopic enrichments as low as 95% or exhibit isotopic scrambling. A 3% higher isotopic purity reduces the d0 (unlabeled) contaminant signal that can bias calibration curves and lower limits of quantification (LLOQ) [1].

Isotopic Enrichment Internal Standard Purity Quantitative Accuracy

SIDA Method Precision vs. External Calibration in Food Matrices

While direct head-to-head data for 2-(2-furanyl)-6-methylpyrazine-d3 specifically are not yet published, extensive class-level evidence demonstrates that deuterated alkylpyrazines used as internal standards in Stable Isotope Dilution Analysis (SIDA) reduce method variability by 50-70% compared to external standard calibration [1]. In a published SIDA method for 12 alkylpyrazines in coffee using deuterated internal standards, intra-day precision (RSD) was <5% across a concentration range of 10-5000 ng/g, whereas external calibration yielded RSDs of 12-18% due to matrix-induced ion suppression [2].

Stable Isotope Dilution Assay GC-MS Food Flavor Analysis

Deuterium Placement: Methyl-Specific Labeling vs. Ring-Deuterated Pyrazine Analogs

The deuterium atoms in 2-(2-furanyl)-6-methylpyrazine-d3 are located exclusively on the methyl group, not on the pyrazine or furan rings. This regioselective labeling minimizes the risk of hydrogen-deuterium (H-D) exchange under acidic or basic sample preparation conditions, which can occur with ring-deuterated heteroaromatic compounds due to electrophilic aromatic substitution mechanisms [1]. In contrast, pyrazine-d5 or furan-d4 isotopologues are more susceptible to back-exchange, leading to gradual loss of isotopic label and compromised quantification accuracy over time [2].

Isotopic Label Position Metabolic Stability Hydrogen-Deuterium Exchange

2-(2-Furanyl)-6-methylpyrazine-d3: Evidence-Based Application Scenarios in Food, Flavor, and Bioanalytical Research


Quantification of 2-(2-Furanyl)-6-methylpyrazine in Roasted Coffee and Cocoa Products by SIDA-GC-MS

This deuterated standard is used as the internal standard for accurate quantification of 2-(2-furanyl)-6-methylpyrazine, a key Maillard-derived aroma compound in roasted coffee, cocoa, and nut products [1]. The +3 Da mass shift enables selective MRM detection without interference from the native analyte. Method precision is expected to improve from >15% RSD (external calibration) to <5% RSD (SIDA), based on class-level data for alkylpyrazines in coffee [2].

Pharmacokinetic and Metabolic Tracing Studies Involving Pyrazine-Containing Drug Candidates

In drug metabolism and pharmacokinetic (DMPK) studies, 2-(2-furanyl)-6-methylpyrazine-d3 can serve as a tracer for quantitation of pyrazine-containing lead compounds. The methyl-specific deuteration minimizes metabolic isotope effects while providing a stable mass tag that is resolvable from the parent drug by LC-MS/MS [3]. Deuterated internal standards are required by regulatory guidance (FDA Bioanalytical Method Validation) for accurate quantification in plasma and tissue homogenates [4].

Stable Isotope-Labeled Precursor for Synthesis of Deuterated Heterocyclic Libraries

2-(2-Furanyl)-6-methylpyrazine-d3 can be utilized as a deuterated building block for the synthesis of larger heterocyclic compound libraries for SAR studies. The high isotopic enrichment (≥98%) ensures that downstream products maintain isotopic purity . This approach enables the preparation of deuterated analogs for use as internal standards in metabolomics or for mechanistic isotope effect studies [5].

Method Development and Validation for Food Authenticity and Flavor Profiling

Food testing laboratories use this deuterated standard to develop and validate LC-MS/MS or GC-MS methods for pyrazine profiling in complex food matrices. The standard is added prior to sample extraction to correct for recovery losses and matrix effects, enabling accurate quantification of pyrazine levels that correlate with sensory attributes and quality markers [6].

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